N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide is a complex organic compound notable for its potential biological activities and unique structural features. It is classified as an amide due to the presence of the amide functional group in its structure. The compound's molecular formula is with a molecular weight of approximately 373.88 g/mol, indicating its relatively large size and complexity.
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide typically involves several key steps:
The synthesis may also include purification steps such as recrystallization or chromatography to isolate the final product with high purity. Optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial for maximizing yield and minimizing by-products.
The molecular structure of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide can be represented using various chemical notation systems:
InChI=1S/C20H24ClN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25)C1CCC(CC1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)ClThe compound exhibits a complex arrangement of atoms that includes a pyridazinone ring system and multiple aromatic substituents, contributing to its chemical reactivity and potential interactions with biological targets.
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or other reagents. Understanding these reactions is essential for exploring the compound's stability and reactivity in various environments.
The mechanism of action for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind effectively to active sites on enzymes or receptors:
While specific physical properties such as boiling point and melting point are not readily available for this compound, its solubility characteristics can significantly affect its biological activity and formulation in pharmaceutical applications.
The chemical properties include potential reactivity under different conditions (e.g., acidic vs. basic environments), stability in solution, and interactions with other chemical entities. The presence of functional groups like amides and aromatic rings suggests that it may participate in hydrogen bonding and π-stacking interactions.
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide has several scientific applications:
This comprehensive analysis provides insights into N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide's structure, synthesis methods, chemical behavior, mechanisms of action, properties, and potential applications in scientific research.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1